An In-depth Technical Guide to the Synthesis and Characterization of 6-(Isopropylthio)pyridine-3-boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the proposed synthesis and characterization of 6-(Isopropylthio)pyridine-3-boronic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides predicted characterization data based on analogous compounds.
Overview and Synthetic Strategy
6-(Isopropylthio)pyridine-3-boronic acid is a bifunctional molecule featuring a pyridine ring substituted with both an isopropylthio group and a boronic acid moiety. This combination of functionalities makes it an attractive intermediate for the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.
A proposed two-step synthesis is outlined below, starting from the commercially available 2-chloro-5-bromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the isopropylthio group, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.
Caption: Proposed two-step synthesis of 6-(Isopropylthio)pyridine-3-boronic acid.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of 6-(Isopropylthio)pyridine-3-boronic acid.
Step 1: Synthesis of 2-(Isopropylthio)-5-bromopyridine
This procedure details the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with isopropyl thiol.
Materials:
-
2-Chloro-5-bromopyridine
-
Isopropyl thiol (2-propanethiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isopropyl thiol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(isopropylthio)-5-bromopyridine.
Step 2: Synthesis of 6-(Isopropylthio)pyridine-3-boronic acid
This protocol describes the conversion of 2-(isopropylthio)-5-bromopyridine to the target boronic acid via a lithium-halogen exchange reaction.
Materials:
-
2-(Isopropylthio)-5-bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(isopropylthio)-5-bromopyridine (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or precipitation to yield 6-(isopropylthio)pyridine-3-boronic acid.
Caption: Workflow for the synthesis of 6-(Isopropylthio)pyridine-3-boronic acid.
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for the intermediate and final products. These predictions are based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance (Predicted) |
| 2-(Isopropylthio)-5-bromopyridine | C8H10BrNS | 232.14 g/mol | Colorless to pale yellow oil |
| 6-(Isopropylthio)pyridine-3-boronic acid | C8H12BNO2S | 197.06 g/mol | White to off-white solid |
Spectroscopic Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 2-(Isopropylthio)-5-bromopyridine | 8.45 | d, J=2.4 Hz | 1H | H-6 |
| 7.60 | dd, J=8.4, 2.4 Hz | 1H | H-4 | |
| 7.10 | d, J=8.4 Hz | 1H | H-3 | |
| 3.80 | sept, J=6.8 Hz | 1H | CH(CH₃)₂ | |
| 1.35 | d, J=6.8 Hz | 6H | CH(CH ₃)₂ | |
| 6-(Isopropylthio)pyridine-3-boronic acid | 8.80 | d, J=2.0 Hz | 1H | H-2 |
| 8.15 | dd, J=8.0, 2.0 Hz | 1H | H-4 | |
| 7.30 | d, J=8.0 Hz | 1H | H-5 | |
| 3.90 | sept, J=6.8 Hz | 1H | CH (CH₃)₂ | |
| 1.40 | d, J=6.8 Hz | 6H | CH(C H₃)₂ | |
| ~5-7 | br s | 2H | B(OH )₂ |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| 2-(Isopropylthio)-5-bromopyridine | 162.5 | C-2 |
| 152.0 | C-6 | |
| 141.0 | C-4 | |
| 122.0 | C-3 | |
| 118.5 | C-5 | |
| 35.0 | C H(CH₃)₂ | |
| 23.0 | CH(C H₃)₂ | |
| 6-(Isopropylthio)pyridine-3-boronic acid | 165.0 | C-6 |
| 155.0 | C-2 | |
| 145.0 | C-4 | |
| 120.0 | C-5 | |
| (not observed) | C-3 (due to quadrupolar relaxation) | |
| 36.0 | C H(CH₃)₂ | |
| 22.5 | CH(C H₃)₂ |
Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| 2-(Isopropylthio)-5-bromopyridine | ESI+ | 232/234 [M+H]⁺ (Isotopic pattern for Br) |
| 6-(Isopropylthio)pyridine-3-boronic acid | ESI+ | 198 [M+H]⁺ |
| ESI- | 196 [M-H]⁻ |
Arylboronic acids are known to be prone to dehydration, which can lead to the formation of cyclic boroxine structures. This may be observed in the mass spectrum, complicating interpretation.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Chloro-5-bromopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
Isopropyl thiol: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Stench.[3][4][5]
-
n-Butyllithium: Pyrophoric liquid; catches fire spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage.[6][7][8][9][10]
-
Triisopropyl borate: Flammable liquid and vapor. May cause eye irritation.[11][12][13][14]
This document is intended for research and development purposes only. The proposed procedures should be carried out by trained professionals in a suitably equipped laboratory. All waste should be disposed of in accordance with institutional and local regulations.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. preprints.org [preprints.org]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. db-thueringen.de [db-thueringen.de]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmse000432 Pyridine at BMRB [bmrb.io]
